molecular formula C14H13ClN2O4S B5822871 N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide

N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide

Cat. No. B5822871
M. Wt: 340.8 g/mol
InChI Key: XPGXQHGCSABWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide, commonly known as SN-38, is a potent antineoplastic agent that has been extensively studied for its potential use in cancer treatment. SN-38 is a derivative of irinotecan, a chemotherapy drug used in the treatment of various types of cancer.

Mechanism of Action

SN-38 inhibits topoisomerase I by binding to the enzyme and preventing it from releasing the DNA strand it has cut. This results in the formation of a stable DNA-topoisomerase I complex, which leads to DNA damage and cell death. SN-38 is particularly effective against rapidly dividing cells, such as cancer cells, as they are more reliant on topoisomerase I for DNA replication and repair.
Biochemical and Physiological Effects
SN-38 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, SN-38 has been shown to enhance the immune response against cancer cells, which can help to prevent the development of resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

SN-38 has several advantages for lab experiments. It is a highly potent and selective inhibitor of topoisomerase I, which makes it an ideal tool for studying the role of this enzyme in cancer. Additionally, SN-38 is stable and can be easily synthesized, which makes it readily available for use in experiments.
However, there are also some limitations to using SN-38 in lab experiments. It is highly toxic and requires careful handling to prevent exposure to researchers. Additionally, SN-38 is not effective against all types of cancer, which limits its usefulness in certain experiments.

Future Directions

There are several future directions for research on SN-38. One area of interest is the development of new delivery methods for SN-38, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Another area of interest is the development of combination therapies that include SN-38, which could improve its effectiveness against certain types of cancer. Finally, there is interest in studying the role of SN-38 in cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

Synthesis Methods

SN-38 is synthesized by the hydrolysis of irinotecan, which is a prodrug that is converted to SN-38 in the liver. The hydrolysis of irinotecan is catalyzed by the enzyme carboxylesterase, which converts irinotecan to SN-38. SN-38 is then conjugated to glucuronic acid in the liver, which renders it inactive. However, SN-38 can be reactivated by the enzyme beta-glucuronidase, which is present in some cancer cells.

Scientific Research Applications

SN-38 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including colorectal, lung, breast, and ovarian cancer. SN-38 works by inhibiting topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, SN-38 prevents cancer cells from dividing and growing.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-12-3-1-2-11(10-12)8-9-16-22(20,21)14-6-4-13(5-7-14)17(18)19/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGXQHGCSABWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.